molecular formula C13H19N3O2S B6005996 N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6005996
M. Wt: 281.38 g/mol
InChI Key: KHHFQNJSIPILGF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMOT and has been studied extensively for its biological and pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of CMOT involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. CMOT inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting NF-κB, CMOT reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. CMOT has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in various cell types. Additionally, CMOT has been shown to inhibit the proliferation and migration of cancer cells, including breast, prostate, and colon cancer cells. Furthermore, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using CMOT in lab experiments include its potent anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its ability to inhibit the NF-κB pathway. Additionally, CMOT is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using CMOT in lab experiments include its potential toxicity and lack of specificity. CMOT has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential. Additionally, CMOT may inhibit other pathways besides NF-κB, which may affect its specificity.

Future Directions

For research on CMOT include the development of more specific analogs that target the NF-κB pathway and have reduced toxicity. Additionally, the potential use of CMOT as an antimicrobial agent should be further explored, particularly in the context of drug-resistant bacterial and fungal infections. Finally, the therapeutic potential of CMOT in other diseases, such as autoimmune disorders and neurodegenerative diseases, should be investigated.

Synthesis Methods

The synthesis of CMOT involves the reaction of 2-mercaptoacetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of cyclohexylamine. The reaction is carried out under reflux conditions and yields CMOT as a yellow solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

CMOT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. Additionally, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHFQNJSIPILGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321333
Record name N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

CAS RN

335220-58-1
Record name N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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